molecular formula C28H34N2O3 B11322456 6-Ethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide

6-Ethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11322456
M. Wt: 446.6 g/mol
InChI Key: XXHLNCATNXENBM-UHFFFAOYSA-N
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Description

6-Ethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the piperidine and isopropylphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-Ethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity, including potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives with different substituents, such as:

  • 6-Methyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide
  • 6-Propyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide

Uniqueness

What sets 6-Ethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H34N2O3

Molecular Weight

446.6 g/mol

IUPAC Name

6-ethyl-4-oxo-N-[2-piperidin-1-yl-2-(4-propan-2-ylphenyl)ethyl]chromene-2-carboxamide

InChI

InChI=1S/C28H34N2O3/c1-4-20-8-13-26-23(16-20)25(31)17-27(33-26)28(32)29-18-24(30-14-6-5-7-15-30)22-11-9-21(10-12-22)19(2)3/h8-13,16-17,19,24H,4-7,14-15,18H2,1-3H3,(H,29,32)

InChI Key

XXHLNCATNXENBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)C(C)C)N4CCCCC4

Origin of Product

United States

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